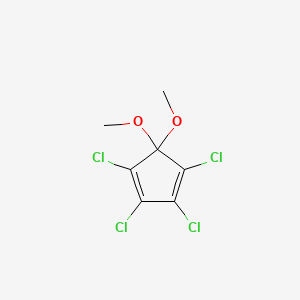

1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene

Vue d'ensemble

Description

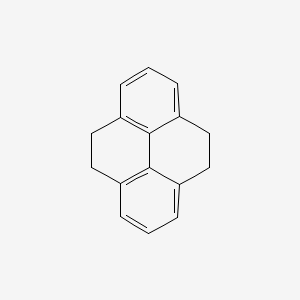

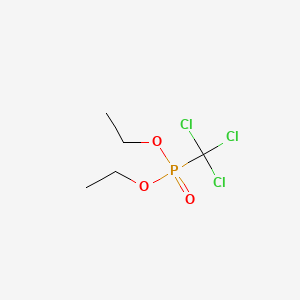

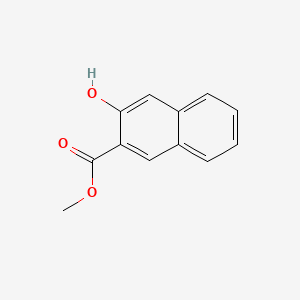

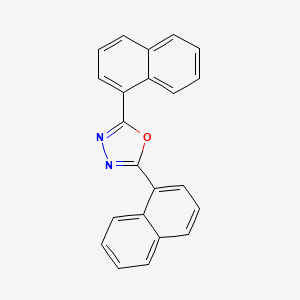

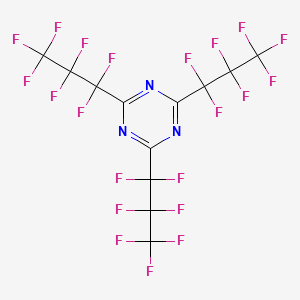

The compound 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene is a cyclic diene that has been studied for its potential in organic synthesis, particularly in Diels-Alder reactions. It is characterized by its four chlorine atoms and two methoxy groups attached to a cyclopentadiene core. This structure makes it an excellent candidate for participating in cycloaddition reactions, which are fundamental in constructing complex molecular architectures .

Synthesis Analysis

The synthesis of related cyclopentadiene derivatives has been explored in various studies. For instance, 1,3,5,5-Tetramethylcyclohexa-1,3-diene was synthesized and found to undergo rearrangement in the gas phase, which is indicative of the dynamic behavior of such compounds under certain conditions . Although not directly related to the target compound, these studies provide insights into the synthetic pathways that could be adapted for the synthesis of 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene.

Molecular Structure Analysis

The molecular structure of a related compound, 1,2,3,3-tetrachloro-4,5-dimethyl spiro[2.3]-hexa-1,4-diene, was determined using electron diffraction in the gas phase. The study confirmed the atom connectivities and provided detailed information about the internuclear distances and angles, which are crucial for understanding the reactivity and interaction of the compound with other molecules .

Chemical Reactions Analysis

The Diels-Alder reactions of 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene have been highlighted as particularly noteworthy. The compound exhibits high endo selectivity when reacting with various dienophiles, leading to the formation of norbornene derivatives. These derivatives are valuable building blocks in the synthesis of complex natural and non-natural products due to their rigid framework, which provides a high degree of selectivity and directional nature to various substituents .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the crystal and molecular structures of various cyclohexadiene derivatives have been analyzed, revealing information about bond lengths and deviations from planarity due to substituent effects . These findings can be extrapolated to understand the behavior of the tetrachloro compound in different environments and its potential interactions with other chemical entities.

Applications De Recherche Scientifique

-

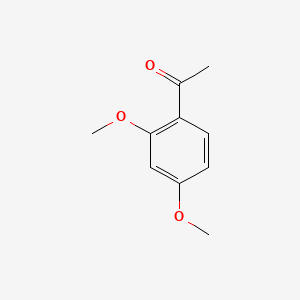

Diels-Alder reactions

- Field : Organic Chemistry

- Application : 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene is a highly reactive diene that is used in Diels-Alder reactions . Diels-Alder reactions are a type of cycloaddition reaction that forms a six-membered ring.

- Method : The diene and a dienophile are mixed together, usually in a solvent, and heated to initiate the reaction .

- Results : The outcome is a six-membered ring compound. The specific structure of the resulting compound would depend on the dienophile used in the reaction .

-

Formation of Cyclopentanones from Olefins

- Field : Organic Chemistry

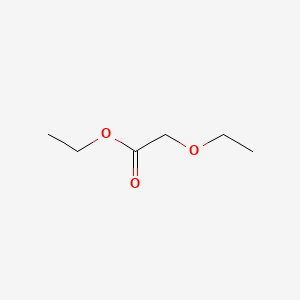

- Application : This compound is used as a reagent for a three carbon annulation, which is a process that forms cyclopentanones from olefins .

- Method : The specific method would depend on the olefin used, but generally, the olefin and the reagent would be mixed together in a solvent and heated .

- Results : The result is a cyclopentanone, a type of cyclic ketone .

-

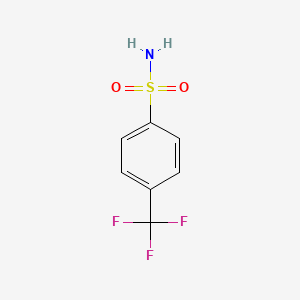

Cycloadditions with Other Dienes

- Field : Organic Chemistry

- Application : Similar cycloadditions involving 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene and other dienes have been studied .

- Method : The diene and a dienophile are mixed together, usually in a solvent, and heated to initiate the reaction .

- Results : The specific results would depend on the dienophile used in the reaction .

Propriétés

IUPAC Name |

1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl4O2/c1-12-7(13-2)5(10)3(8)4(9)6(7)11/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSMEJQTFMHABA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C(=C(C(=C1Cl)Cl)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176559 | |

| Record name | 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | |

CAS RN |

2207-27-4 | |

| Record name | 1,2,3,4-Tetrachloro-5,5-dimethoxy-1,3-cyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2207-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2207-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.